5-((Methylthio)methyl)-2'-deoxyuridine
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Overview
Description
5-((Methylthio)methyl)-2’-deoxyuridine is a modified nucleoside analog that incorporates a methylthio group at the 5-position of the uridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylthio)methyl)-2’-deoxyuridine typically involves the introduction of a methylthio group to the uridine ring. One common method involves the reaction of 2’-deoxyuridine with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-((Methylthio)methyl)-2’-deoxyuridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Methylthio)methyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylthiolated uridine derivatives.
Substitution: Various substituted uridine analogs depending on the nucleophile used.
Scientific Research Applications
5-((Methylthio)methyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA to study the effects of modified nucleosides on DNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and molecular probes.
Mechanism of Action
The mechanism of action of 5-((Methylthio)methyl)-2’-deoxyuridine involves its incorporation into DNA, where it can disrupt normal nucleic acid metabolism. The methylthio group can interfere with base pairing and DNA replication, leading to potential applications in antiviral and anticancer therapies. The compound may target specific enzymes involved in DNA synthesis and repair, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylthioadenosine: Another nucleoside analog with a methylthio group, but attached to adenosine instead of uridine.
5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom at the 5-position of uracil.
2’-Deoxyuridine: The parent compound without the methylthio modification.
Uniqueness
5-((Methylthio)methyl)-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide new avenues for therapeutic applications.
Properties
Molecular Formula |
C11H16N2O5S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-19-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)18-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
QCLATSBPFHHBQC-DJLDLDEBSA-N |
Isomeric SMILES |
CSCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CSCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Synonyms |
4-methylthiothymidine 5-((methylthio)methyl)-2'-deoxyuridine METHM-deoxyuridine |
Origin of Product |
United States |
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